Asarumin B
Description
Asarumin B (methyl 2R-benzoyloxyisopentanoate) is a secondary metabolite isolated from the ethyl acetate extract of Asarum forbesii Maxin (a traditional Chinese medicinal plant in the Aristolochiaceae family). It was first identified in 1990 as one of four novel compounds (asarumins A–D) alongside known constituents like elemicin, trans-asarone, and linoleic acid . Structurally, it is characterized by a methyl ester backbone with a benzoyloxy substituent at the 2R position (C₁₃H₁₆O₄; molecular weight: 236.26 g/mol). Key physicochemical properties include a melting point of 89–90°C and an optical rotation of [α]D +15.3° (c=0.5, CHCl₃) .
Properties
CAS No. |
126518-76-1 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl] benzoate |
InChI |
InChI=1S/C13H16O4/c1-9(2)11(13(15)16-3)17-12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3/t11-/m1/s1 |
InChI Key |
AJCKKMJVWKRHNA-LLVKDONJSA-N |
SMILES |
CC(C)C(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Other CAS No. |
126518-76-1 |
Synonyms |
asarumin B methyl 2-benzoyloxyisopentanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR) : The 2R configuration and benzoyloxy group are essential for this compound’s bioactivity. Modifying substituents (e.g., introducing electron-withdrawing groups) could enhance potency .
- Comparative Efficacy: Linoleic acid’s superior activity suggests combining asarumins with fatty acids may synergize anti-allergic effects .
- Safety Profile: this compound’s weak activity contrasts with β-asarone (a carcinogen in Asarum species), underscoring the need for species-specific phytochemical profiling .
Q & A
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